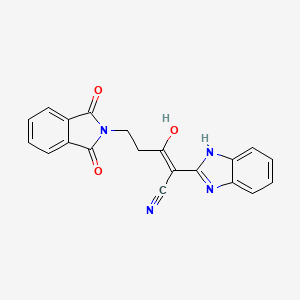![molecular formula C19H15N3O5 B11681810 dimethyl 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B11681810.png)
dimethyl 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidène)hydrazinyl]benzène-1,3-dicarboxylate de diméthyle est un composé organique complexe avec une structure unique qui comprend une partie quinoléine et un groupe hydrazinyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidène)hydrazinyl]benzène-1,3-dicarboxylate de diméthyle implique généralement la condensation de la 8-oxoquinoléine-5-carbaldéhyde avec le 5-hydrazinylbenzène-1,3-dicarboxylate de diméthyle en milieu acide ou basique. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé ne sont pas bien documentées, mais elles impliqueraient probablement une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidène)hydrazinyl]benzène-1,3-dicarboxylate de diméthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de l'hydrazine.
Substitution : Le groupe hydrazinyl peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que les halogénoalcanes ou les chlorures d'acyle.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de la quinoléine, tandis que la réduction peut produire des dérivés de l'hydrazine.
Applications de recherche scientifique
Le 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidène)hydrazinyl]benzène-1,3-dicarboxylate de diméthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Etudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies infectieuses et du cancer.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidène)hydrazinyl]benzène-1,3-dicarboxylate de diméthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. La partie quinoléine peut s'intercaler avec l'ADN, perturbant sa fonction et conduisant à la mort cellulaire. Le groupe hydrazinyl peut former des intermédiaires réactifs qui interagissent avec les protéines et les enzymes cellulaires, contribuant ainsi à son activité biologique.
Applications De Recherche Scientifique
1,3-DIMETHYL 5-{2-[(5E)-8-OXO-5,8-DIHYDROQUINOLIN-5-YLIDENE]HYDRAZIN-1-YL}BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism of action of 1,3-DIMETHYL 5-{2-[(5E)-8-OXO-5,8-DIHYDROQUINOLIN-5-YLIDENE]HYDRAZIN-1-YL}BENZENE-1,3-DICARBOXYLATE involves:
Molecular Targets: The compound targets topoisomerase enzymes, which are crucial for DNA replication and transcription.
Pathways Involved: By inhibiting topoisomerase, the compound induces DNA damage and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidène)hydrazinyl]benzène-1-sulfonamide de diméthyle
- 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidène)hydrazinyl]benzène-1,3-dicarboxylate de diméthyle 0.224-hydrate
Unicité
Le 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidène)hydrazinyl]benzène-1,3-dicarboxylate de diméthyle est unique en raison de sa structure spécifique, qui combine une partie quinoléine avec un groupe hydrazinyl. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C19H15N3O5 |
|---|---|
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
dimethyl 5-[(8-hydroxyquinolin-5-yl)diazenyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H15N3O5/c1-26-18(24)11-8-12(19(25)27-2)10-13(9-11)21-22-15-5-6-16(23)17-14(15)4-3-7-20-17/h3-10,23H,1-2H3 |
Clé InChI |
LDTZLGZWXSAIKC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681734.png)
![(2Z)-N-benzyl-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11681736.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11681748.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681754.png)
![3-(1-adamantyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681756.png)
![3-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)propanamide](/img/structure/B11681760.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681766.png)
![N,N-diethyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11681768.png)


![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11681802.png)
![(5Z)-5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11681805.png)
![ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11681806.png)
